![molecular formula C19H18N4O5 B2585488 N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 1903305-90-7](/img/structure/B2585488.png)
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the aromatic rings. The ethoxy group on the pyridine ring and the carboxamide group on the benzodioxine ring could provide sites for intermolecular interactions, such as hydrogen bonding .Chemical Reactions Analysis
The compound contains several functional groups that could undergo chemical reactions. For example, the oxadiazole ring could participate in nucleophilic substitution reactions, and the pyridine ring could undergo electrophilic aromatic substitution .Scientific Research Applications
Novel Antidepressants and Serotonin-3 Receptor Antagonists
Research has identified the potential of structurally novel compounds in the realm of antidepressant medication. For instance, a study on a series of 3-ethoxyquinoxalin-2-carboxamides, designed as 5-HT3 receptor antagonists, demonstrated notable antidepressant-like activity. These compounds were synthesized from 3-ethoxyquinoxalin-2-carboxylic acid and evaluated in a forced swim test, revealing significant activity in compounds with higher 5-HT3 antagonism (Mahesh et al., 2011).
Anticancer and Anti-inflammatory Applications
In the field of oncology and inflammation, novel benzodifuranyl derivatives have been synthesized, exhibiting significant anti-inflammatory and analgesic properties. These compounds, including various 1,3,5-triazines and oxadiazepines, showed high inhibitory activity on cyclooxygenase-2 (COX-2) and demonstrated promising analgesic and anti-inflammatory effects (Abu‐Hashem et al., 2020).
Antimicrobial Properties
Some newly synthesized triazole derivatives have demonstrated significant antimicrobial activities. These compounds, derived from various ester ethoxycarbonylhydrazones, were effective against a range of test microorganisms, highlighting their potential in antimicrobial applications (Bektaş et al., 2007).
Antidiabetic Screening
In the domain of diabetes research, certain N-substituted dihydropyrimidine derivatives have been evaluated for their antidiabetic activity. These compounds, characterized by various spectroscopy methods, underwent in vitro screening using an α-amylase inhibition assay, suggesting their potential use in diabetes treatment (Lalpara et al., 2021).
Future Directions
properties
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5/c1-2-25-15-7-6-12(10-20-15)18-22-16(28-23-18)11-21-19(24)13-4-3-5-14-17(13)27-9-8-26-14/h3-7,10H,2,8-9,11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHJLFIEDPJSIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=C4C(=CC=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.